molecular formula C18H19N4OP B14477243 Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid CAS No. 65312-59-6

Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid

Cat. No.: B14477243
CAS No.: 65312-59-6
M. Wt: 338.3 g/mol
InChI Key: RFKXOICWQVABBO-UHFFFAOYSA-N
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Description

Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to purines, which are found in DNA and RNA. This similarity allows benzimidazole derivatives to interact with biological molecules, making them useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid involves its interaction with biological molecules. The compound can bind to DNA grooves and induce DNA cleavage through a peroxide-mediated mechanism. This activity is particularly relevant in its potential anticancer properties, where it can induce cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid is unique due to its dual benzimidazole rings and phosphorus-containing moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

CAS No.

65312-59-6

Molecular Formula

C18H19N4OP

Molecular Weight

338.3 g/mol

IUPAC Name

bis(5,6-dimethylbenzimidazol-1-yl)phosphinous acid

InChI

InChI=1S/C18H19N4OP/c1-11-5-15-17(7-13(11)3)21(9-19-15)24(23)22-10-20-16-6-12(2)14(4)8-18(16)22/h5-10,23H,1-4H3

InChI Key

RFKXOICWQVABBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)P(N3C=NC4=C3C=C(C(=C4)C)C)O

Origin of Product

United States

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